molecular formula C17H24N2O3S B2907173 3,3-Dimethyl-4-(1-phenylmethanesulfonylpiperidin-4-yl)azetidin-2-one CAS No. 2094852-75-0

3,3-Dimethyl-4-(1-phenylmethanesulfonylpiperidin-4-yl)azetidin-2-one

Cat. No.: B2907173
CAS No.: 2094852-75-0
M. Wt: 336.45
InChI Key: SHDMVRRFLPYXJV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(1-phenylmethanesulfonylpiperidin-4-yl)azetidin-2-one is a synthetic compound known for its potential pharmacological applications. It belongs to the class of azetidin-2-ones, which are characterized by a four-membered lactam ring. This compound has been identified as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoid hormones .

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

3,3-Dimethyl-4-(1-phenylmethanesulfonylpiperidin-4-yl)azetidin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 3,3-Dimethyl-4-(1-phenylmethanesulfonylpiperidin-4-yl)azetidin-2-one involves the inhibition of 11β-HSD1. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone. By inhibiting 11β-HSD1, the compound reduces intracellular cortisol levels, which can help manage conditions associated with elevated glucocorticoid activity .

Properties

IUPAC Name

4-(1-benzylsulfonylpiperidin-4-yl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-17(2)15(18-16(17)20)14-8-10-19(11-9-14)23(21,22)12-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDMVRRFLPYXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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